molecular formula C7H6FNO3 B2430661 3-Fluoro-2-methyl-4-nitrophenol CAS No. 1804491-81-3

3-Fluoro-2-methyl-4-nitrophenol

Cat. No. B2430661
CAS RN: 1804491-81-3
M. Wt: 171.127
InChI Key: ZBZLWOLAWOWGSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-methyl-4-nitrophenol” can be represented by the SMILES string Oc1cccc(F)c1N+[O-] . This indicates that the compound contains a phenol group (OH), a nitro group (NO2), and a fluorine atom (F) attached to the benzene ring .

Scientific Research Applications

Environmental Remediation

3-Fluoro-2-methyl-4-nitrophenol is not specifically studied in the available literature, but its close analog, 3-Methyl-4-nitrophenol, a major breakdown product of the organophosphate insecticide fenitrothion, has been researched. Ralstonia sp. SJ98 has shown the capability of utilizing 3-methyl-4-nitrophenol as a carbon and energy source, indicating potential applications in environmental decontamination and bioremediation (Bhushan et al., 2000).

Synthesis Techniques

The synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation processes. The study of reaction factors in this synthesis provides insights into the production of this compound, which is critical for its application in various scientific research fields (Zhang Zhi-de, 2011).

Chemical Modification and Application

A study on the catalytic hydrogenation of 3-fluoro-4-nitrophenol to produce 3-fluoro-4-aminophenol indicates the potential for chemical modifications and applications of this compound in various scientific fields (Zhang Xiao-wei, 2009).

Analytical and Detection Methods

Recent research demonstrates the development of electrochemical sensors for the detection of nitrophenols, such as 3-methyl-4-nitrophenol, in environmental samples. This application is crucial for monitoring pollutants and understanding the environmental impact of related compounds (Bako et al., 2017).

Biomedical Applications

A study exploring the use of fluorophores for selective aluminum detection has implications for biomedical research, particularly in studying cellular aluminum levels. This research indicates potential applications of fluorophore derivatives of nitrophenol compounds in biological studies and medical diagnostics (Lambert et al., 2000).

Safety and Hazards

“3-Fluoro-2-methyl-4-nitrophenol” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-fluoro-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZLWOLAWOWGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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